molecular formula C10H8BrNO2 B567606 Methyl 5-bromo-1H-indole-6-carboxylate CAS No. 1227267-28-8

Methyl 5-bromo-1H-indole-6-carboxylate

Cat. No. B567606
CAS RN: 1227267-28-8
M. Wt: 254.083
InChI Key: IIOVQDYEEGSQRC-UHFFFAOYSA-N
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Description

“Methyl 5-bromo-1H-indole-6-carboxylate” is a chemical compound with the CAS Number: 1227267-28-8 . It has a molecular weight of 254.08 and its IUPAC name is methyl 5-bromo-1H-indole-6-carboxylate .


Molecular Structure Analysis

The InChI code for “Methyl 5-bromo-1H-indole-6-carboxylate” is 1S/C10H8BrNO2/c1-14-10(13)7-5-9-6(2-3-12-9)4-8(7)11/h2-5,12H,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 5-bromo-1H-indole-6-carboxylate” were not found in the search results, indole derivatives are known to play a significant role in various biological activities .


Physical And Chemical Properties Analysis

“Methyl 5-bromo-1H-indole-6-carboxylate” is a solid compound . It should be stored in a dry place at a temperature between 2-8°C .

Scientific Research Applications

Biosynthesis of Protein Kinase Inhibitors

“Methyl 5-bromo-1H-indole-6-carboxylate” can be used as a reactant for the biosynthesis of inhibitors of protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). Inhibition of protein kinases can be a therapeutic strategy in diseases such as cancer, where these enzymes often play a role in disease progression.

Metal-Free Friedel-Crafts Alkylation

This compound can also be used as a reactant in metal-free Friedel-Crafts alkylation . The Friedel-Crafts alkylation is a type of chemical reaction that introduces an alkyl group into an aromatic compound. This reaction is significant in the field of organic chemistry for the synthesis of a wide variety of compounds.

Preparation of Diphenylsulfonium Ylides

“Methyl 5-bromo-1H-indole-6-carboxylate” can be used in the preparation of diphenylsulfonium ylides from Martin’s sulfurane . Ylides are used in organic synthesis to make carbon-carbon bonds, and they are valuable tools in the synthesis of complex organic molecules.

Cross Dehydrogenative Coupling Reactions

This compound can be used as a reactant in cross dehydrogenative coupling reactions . These reactions are a type of chemical reaction where two hydrogen atoms are removed, one each from two different molecules, resulting in a new bond formation between the two molecules.

Synthesis of Indirubin Derivatives

“Methyl 5-bromo-1H-indole-6-carboxylate” can be used in the synthesis of indirubin derivatives . Indirubin is a component of a traditional Chinese medicine used to treat chronic diseases like leukemia. Its derivatives have shown potential as anticancer agents.

Preparation of Aminoindolylacetates

This compound can be used in the preparation of aminoindolylacetates . These compounds have potential applications in medicinal chemistry due to their biological activities.

Preparation of Tryptophan Dioxygenase Inhibitors

“Methyl 5-bromo-1H-indole-6-carboxylate” can be used in the preparation of tryptophan dioxygenase inhibitors . Tryptophan dioxygenase is an enzyme that plays a crucial role in the metabolism of the amino acid tryptophan. Inhibitors of this enzyme have potential therapeutic applications in various diseases, including cancer.

Preparation of Pyridyl-ethenyl-indoles

This compound can be used in the preparation of pyridyl-ethenyl-indoles . These compounds are potential anticancer immunomodulators, which means they can modulate the immune system to enhance the body’s response to cancer.

Safety And Hazards

“Methyl 5-bromo-1H-indole-6-carboxylate” is classified under GHS07 . It has hazard statements H302-H317, indicating that it is harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .

Future Directions

Indole derivatives, such as “Methyl 5-bromo-1H-indole-6-carboxylate”, have attracted increasing attention in recent years due to their significant role in cell biology and their application as biologically active compounds for the treatment of various disorders . Future research may focus on the synthesis of these compounds and their potential applications in medicine.

properties

IUPAC Name

methyl 5-bromo-1H-indole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-14-10(13)7-5-9-6(2-3-12-9)4-8(7)11/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIOVQDYEEGSQRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C2C=CNC2=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70677824
Record name Methyl 5-bromo-1H-indole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-bromo-1H-indole-6-carboxylate

CAS RN

1227267-28-8
Record name Methyl 5-bromo-1H-indole-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227267-28-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-bromo-1H-indole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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